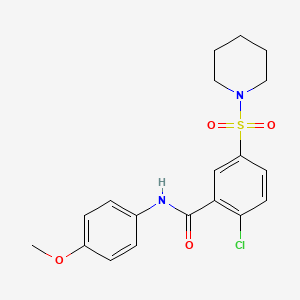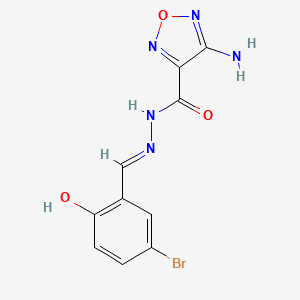![molecular formula C17H19NO4S B6103758 N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B6103758.png)
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, also known as BPTD, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the fields of neuroscience and pharmacology. The purpose of
作用機序
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide acts as a selective sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine, which are involved in various physiological processes. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases that involve oxidative stress.
実験室実験の利点と制限
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of the sigma-1 receptor in various diseases. This compound is also highly selective for the sigma-1 receptor, which means that it does not interact with other receptors in the central nervous system. However, this compound has some limitations for lab experiments. It has a short half-life, which means that it must be administered frequently to maintain its effects. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide. One direction is to investigate the potential use of this compound in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to investigate the potential use of this compound in the treatment of various cancers, as it has been shown to have anticancer properties. Additionally, future studies could investigate the development of new sigma-1 receptor agonists that have improved pharmacokinetic properties and are more effective in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its high affinity for the sigma-1 receptor and its neuroprotective effects make it a useful tool for investigating the role of the sigma-1 receptor in various diseases. However, this compound has some limitations for lab experiments, including its short half-life and poor solubility in water. Future studies could investigate the potential use of this compound in the treatment of various neurological disorders and cancers, as well as the development of new sigma-1 receptor agonists that have improved pharmacokinetic properties.
合成法
The synthesis of N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves a multi-step process that includes the reaction of 2-bromophenol with butyl lithium, followed by the reaction of the resulting compound with 2,3-dihydrothiophene-1,1-dioxide. The final step involves the reaction of the intermediate compound with ethyl chloroformate to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological and pathological processes. This compound has been used in various studies to investigate the role of the sigma-1 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-3-8-20-13-7-5-4-6-12(13)18-17(19)16-15-14(11-23-16)21-9-10-22-15/h4-7,11H,2-3,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFPLKRWFALDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C3C(=CS2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-(1-{[5-(4H-1,2,4-triazol-3-ylthio)-2-furyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6103676.png)

![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile oxalate](/img/structure/B6103686.png)
![N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6103692.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6103699.png)
![ethyl 1-{[(2,6-dimethylphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6103708.png)
![2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6103715.png)

![methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6103724.png)
![2-allyl-6-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6103735.png)

![N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6103749.png)
![ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6103755.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole](/img/structure/B6103763.png)